molecular formula C14H17NO4 B13566321 (2E)-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)prop-2-enoic acid CAS No. 1041867-60-0

(2E)-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)prop-2-enoic acid

Cat. No.: B13566321
CAS No.: 1041867-60-0
M. Wt: 263.29 g/mol
InChI Key: ZAWVCJCZCIEHTI-BQYQJAHWSA-N
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Description

(2E)-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)prop-2-enoic acid is an organic compound with a complex structure that includes a tert-butoxycarbonyl (Boc) protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)prop-2-enoic acid typically involves multiple steps. One common method starts with the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The protected intermediate is then subjected to a series of reactions, including coupling with an appropriate acid chloride or ester, followed by deprotection under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group, especially after deprotection.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with Pd/C catalyst under pressure.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its Boc-protected amino group allows for selective deprotection and subsequent functionalization.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amino acid derivatives. It may also serve as a precursor for the synthesis of peptide-based drugs.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The Boc-protected amino group can be modified to enhance bioavailability and target specificity.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be selectively deprotected to reveal an active site that interacts with the target molecule. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)prop-2-enoic acid: Unique due to its Boc-protected amino group.

    (2E)-3-(3-{[(methoxy)carbonyl]amino}phenyl)prop-2-enoic acid: Similar structure but with a methoxycarbonyl group instead of tert-butoxycarbonyl.

    (2E)-3-(3-{[(acetoxy)carbonyl]amino}phenyl)prop-2-enoic acid: Contains an acetoxycarbonyl group, offering different reactivity and properties.

Uniqueness

The uniqueness of this compound lies in its Boc-protected amino group, which provides stability and allows for selective deprotection. This feature makes it a valuable intermediate in synthetic chemistry and a versatile tool in biological research.

Properties

CAS No.

1041867-60-0

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

(E)-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]prop-2-enoic acid

InChI

InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-11-6-4-5-10(9-11)7-8-12(16)17/h4-9H,1-3H3,(H,15,18)(H,16,17)/b8-7+

InChI Key

ZAWVCJCZCIEHTI-BQYQJAHWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)/C=C/C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C=CC(=O)O

Origin of Product

United States

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